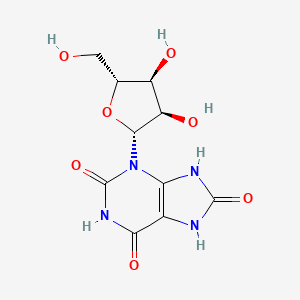
Uric acid ribonucleoside
概要
説明
Uric acid ribonucleoside is a nucleoside compound formed by the combination of uric acid and ribose It is a derivative of uric acid, which is a product of purine metabolism in the body
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of uric acid ribonucleoside typically involves the reaction of uric acid with ribose under specific conditions. One common method is the Fischer glycosylation, where uric acid is reacted with ribose in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the glycosidic bond between uric acid and ribose.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as enzymatic synthesis. Enzymes like nucleoside phosphorylases can catalyze the formation of this compound from uric acid and ribose under milder conditions, making the process more environmentally friendly and cost-effective.
化学反応の分析
Types of Reactions: Uric acid ribonucleoside can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form allantoin and other oxidation products.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ribose moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Allantoin and other uric acid derivatives.
Reduction: Dihydro this compound.
Substitution: Various substituted uric acid ribonucleosides.
科学的研究の応用
Uric acid ribonucleoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside chemistry and the behavior of nucleosides under different conditions.
Biology: this compound is studied for its role in purine metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on diseases related to purine metabolism, such as gout and hyperuricemia.
Industry: It is used in the development of biosensors for detecting uric acid levels in biological samples, which is important for diagnosing and monitoring conditions like gout and kidney diseases.
作用機序
The mechanism of action of uric acid ribonucleoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage.
Purine Metabolism: It participates in the purine salvage pathway, helping to recycle purines and maintain nucleotide balance in cells.
Enzyme Inhibition: this compound can inhibit certain enzymes involved in purine metabolism, thereby regulating the levels of uric acid and other purine metabolites.
類似化合物との比較
Inosine: A purine nucleoside that is an intermediate in the degradation of purines to uric acid.
Xanthosine: Another purine nucleoside involved in purine metabolism.
Guanosine: A purine nucleoside that is a building block of RNA.
Comparison:
Uniqueness: Uric acid ribonucleoside is unique in its structure, combining uric acid with ribose, which gives it distinct chemical and biological properties compared to other purine nucleosides.
Antioxidant Properties: Unlike inosine and guanosine, this compound has significant antioxidant properties due to the presence of uric acid.
Metabolic Role: It plays a specific role in the purine salvage pathway, which is different from the roles of inosine and xanthosine in purine metabolism.
特性
IUPAC Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,9-dihydropurine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O7/c15-1-2-4(16)5(17)8(21-2)14-6-3(11-9(19)12-6)7(18)13-10(14)20/h2,4-5,8,15-17H,1H2,(H2,11,12,19)(H,13,18,20)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGPUMDDJCTHOI-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC2=O)NC(=O)N3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC2=O)NC(=O)N3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943660 | |
| Record name | 6,8-Dihydroxy-3-pentofuranosyl-3,9-dihydro-2H-purin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2124-54-1 | |
| Record name | β-D-3-Ribofuranosyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2124-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uric acid riboside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002124541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Dihydroxy-3-pentofuranosyl-3,9-dihydro-2H-purin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















